2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid

Catalog No.
S13783701
CAS No.
M.F
C9H12N2O3
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid

Product Name

2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid

IUPAC Name

2-(3-methoxypyrazin-2-yl)-2-methylpropanoic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-9(2,8(12)13)6-7(14-3)11-5-4-10-6/h4-5H,1-3H3,(H,12,13)

InChI Key

UXAOKLUNUSFLQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN=C1OC)C(=O)O

2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a methoxy group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C10_{10}H12_{12}N2_2O2_2, and it features a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.

Typical of carboxylic acids and substituted pyrazines:

  • Oxidation: The compound can be oxidized to form corresponding keto acids, utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group on the pyrazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Research indicates that 2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid exhibits significant biological activity. Its interactions with various molecular targets suggest potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. The compound's ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further investigation in drug development.

The synthesis of 2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid can be achieved through several methods:

  • Direct Synthesis: Starting from commercially available pyrazine derivatives, the methoxy group can be introduced via methylation reactions.
  • Multi-step Synthesis: This involves constructing the pyrazine ring followed by functionalization to add the carboxylic acid moiety. Various reagents and conditions are optimized to ensure high yield and purity.
  • Biocatalytic Methods: Enzymatic routes may also be employed to achieve specific stereochemistry and functionalization while minimizing environmental impact.

The applications of 2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid span several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
  • Material Science: As an intermediate in the synthesis of novel materials with specific functionalities.

Studies on the interactions of 2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid with biological macromolecules have shown that it can bind to various enzymes and receptors. These interactions may lead to modulation of metabolic pathways, influencing cellular responses. Further research is required to elucidate the specific mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid, including:

Compound NameStructureUnique Features
2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acidContains a ribose derivativeExhibits potent biological activity as a nucleoside analog
3-(3-Ethoxy-2-methoxyphenyl)-2-methylpropanoic acidContains an ethoxy groupInvestigated for anti-inflammatory properties
2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acidContains a pyridine ringExplored for its potential as a ligand in coordination chemistry

Uniqueness

The uniqueness of 2-(3-Methoxypyrazin-2-yl)-2-methylpropanoic acid lies in its specific pyrazine structure combined with a methoxy substituent, which may confer distinct biological activities compared to other similar compounds. Its potential applications in pharmaceuticals and material science further highlight its significance in research and industry.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

196.08479225 g/mol

Monoisotopic Mass

196.08479225 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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